5-(4-fluorophenyl)-N-(p-tolyl)-1,3,4-thiadiazol-2-amine 5-(4-fluorophenyl)-N-(p-tolyl)-1,3,4-thiadiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 827580-65-4
VCID: VC17295705
InChI: InChI=1S/C15H12FN3S/c1-10-2-8-13(9-3-10)17-15-19-18-14(20-15)11-4-6-12(16)7-5-11/h2-9H,1H3,(H,17,19)
SMILES:
Molecular Formula: C15H12FN3S
Molecular Weight: 285.3 g/mol

5-(4-fluorophenyl)-N-(p-tolyl)-1,3,4-thiadiazol-2-amine

CAS No.: 827580-65-4

Cat. No.: VC17295705

Molecular Formula: C15H12FN3S

Molecular Weight: 285.3 g/mol

* For research use only. Not for human or veterinary use.

5-(4-fluorophenyl)-N-(p-tolyl)-1,3,4-thiadiazol-2-amine - 827580-65-4

Specification

CAS No. 827580-65-4
Molecular Formula C15H12FN3S
Molecular Weight 285.3 g/mol
IUPAC Name 5-(4-fluorophenyl)-N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine
Standard InChI InChI=1S/C15H12FN3S/c1-10-2-8-13(9-3-10)17-15-19-18-14(20-15)11-4-6-12(16)7-5-11/h2-9H,1H3,(H,17,19)
Standard InChI Key GYCSRRWSJQIXGE-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)NC2=NN=C(S2)C3=CC=C(C=C3)F

Introduction

Chemical Identity and Structural Features

The molecular formula of 5-(4-fluorophenyl)-N-(p-tolyl)-1,3,4-thiadiazol-2-amine is C15H12FN3S, with a molecular weight of 285.35 g/mol. The compound’s structure integrates a 1,3,4-thiadiazole core, a fluorophenyl group, and a p-tolyl substituent, which collectively influence its electronic and steric properties.

Structural Characterization

The presence of fluorine at the para position of the phenyl ring enhances electronegativity, potentially improving binding affinity to biological targets. The p-tolyl group contributes hydrophobic interactions, which may enhance membrane permeability . Key spectral data inferred from analogous compounds include:

  • IR Spectroscopy: Peaks near 3060 cm⁻¹ (C-H aromatic stretching), 1480–1450 cm⁻¹ (C=N and C-N vibrations), and 1250 cm⁻¹ (C-F stretching) .

  • NMR Spectroscopy:

    • ¹H-NMR: Aromatic protons appear as doublets between δ 7.6–7.8 ppm (fluorophenyl) and δ 7.2–7.4 ppm (p-tolyl), with a singlet for the methyl group at δ 2.3 ppm.

    • ¹³C-NMR: Signals near δ 160 ppm (C=N of thiadiazole), δ 135–130 ppm (aromatic carbons), and δ 21 ppm (methyl carbon) .

PropertyValue
Molecular FormulaC15H12FN3S
Molecular Weight285.35 g/mol
IUPAC NameN-(4-methylphenyl)-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine
Predicted LogP3.2 (moderate lipophilicity)
Hydrogen Bond Donors1 (NH group)
Hydrogen Bond Acceptors4 (N and S atoms)

Synthesis and Optimization

The synthesis of 5-(4-fluorophenyl)-N-(p-tolyl)-1,3,4-thiadiazol-2-amine can be inferred from methods used for analogous thiadiazoles . A typical pathway involves:

Reaction Pathway

  • Esterification: 4-Fluorobenzoic acid is converted to its methyl ester using methanol and sulfuric acid.

  • Hydrazide Formation: The ester reacts with hydrazine hydrate to form 4-fluorobenzhydrazide.

  • Cyclization: Treatment with carbon disulfide (CS₂) under basic conditions yields 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine.

  • N-Substitution: Reaction with p-toluidine in the presence of a coupling agent (e.g., DCC) introduces the p-tolyl group .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in DMSO and dichloromethane; poorly soluble in water (<0.1 mg/mL at 25°C).

  • Stability: Stable under ambient conditions but sensitive to strong acids/bases due to the thiadiazole ring’s susceptibility to hydrolysis .

Thermal Properties

  • Melting Point: Estimated at 190–195°C based on analogs .

  • Decomposition: Occurs above 300°C, characterized by sulfur dioxide release .

Biological Activities and Mechanisms

While direct data on this compound is scarce, structurally related thiadiazoles exhibit diverse bioactivities:

Antitumor Activity

Thiadiazoles inhibit cancer cell proliferation by interfering with tubulin polymerization or DNA replication. For example, 5-phenyl analogs exhibit IC₅₀ values of 12–25 μM against MCF-7 breast cancer cells.

Antiviral Applications

Sulfonamide-thiadiazole hybrids demonstrate anti-TMV (tobacco mosaic virus) activity, with 50% inhibition at 500 μg/mL . The fluorine atom may improve metabolic stability, prolonging antiviral effects.

Future Research Directions

  • Structure-Activity Relationships: Systematic modification of the fluorophenyl and p-tolyl groups to optimize potency.

  • In Vivo Studies: Evaluate pharmacokinetics and toxicity in animal models.

  • Target Identification: Proteomic studies to identify binding partners (e.g., enzymes, receptors).

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